molecular formula C22H28N2O3 B14989386 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B14989386
M. Wt: 368.5 g/mol
InChI Key: PPAOCDUJEGPPJL-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxyphenyl group, a pyrrolidinyl group, and a methylphenoxyacetamide moiety. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with pyrrolidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is then acylated with 2-(4-methylphenoxy)acetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols depending on the conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-chlorophenoxy)acetamide
  • N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide

Uniqueness

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, in particular, influence its reactivity and interactions with other molecules, setting it apart from similar compounds.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H28N2O3/c1-17-5-9-20(10-6-17)27-16-22(25)23-15-21(24-13-3-4-14-24)18-7-11-19(26-2)12-8-18/h5-12,21H,3-4,13-16H2,1-2H3,(H,23,25)

InChI Key

PPAOCDUJEGPPJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

Origin of Product

United States

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